(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol
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Overview
Description
(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound with the molecular formula C7H5BrF3NO. It is a derivative of pyridine, featuring a bromine atom, a trifluoromethyl group, and a hydroxymethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 6-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(trifluoromethyl)pyridin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activity .
Mechanism of Action
The mechanism of action of (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the trifluoromethyl and bromine groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-methanol: Similar structure but lacks the trifluoromethyl group.
5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol: Similar structure but with different substitution positions.
Uniqueness
The presence of both the bromine and trifluoromethyl groups in (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications .
Properties
Molecular Formula |
C7H5BrF3NO |
---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
[6-bromo-5-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2 |
InChI Key |
BJSIWCRYXDCLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)CO |
Origin of Product |
United States |
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